REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].NC(N)=O>O.Cl>[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2|
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
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Name
|
|
Quantity
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2 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
58.9 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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55.8 g
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Type
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reactant
|
Smiles
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NC(=O)N
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Name
|
stannous chloride dihydrate
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Quantity
|
220 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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700 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Ten minutes after the addition
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Type
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CUSTOM
|
Details
|
precooled to -50° C
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Type
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FILTRATION
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Details
|
the solid from both reactions was filtered
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Type
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EXTRACTION
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Details
|
extracted wtih 4×500 mL of ether
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 763 mmol | |
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |